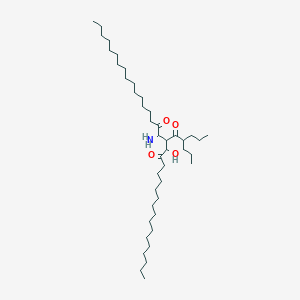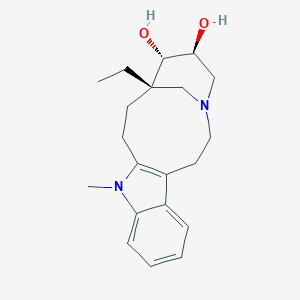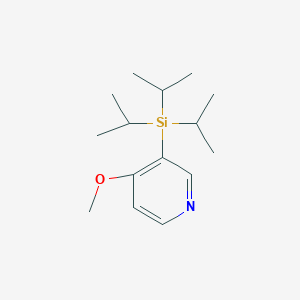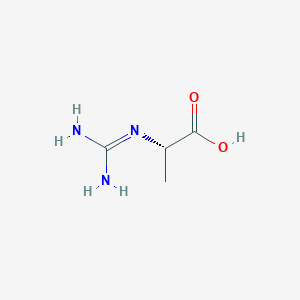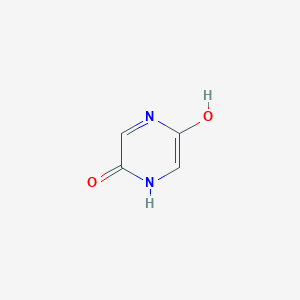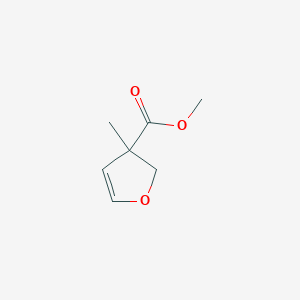
2-Acetylbenzofuran
Overview
Description
Benzofuranyl is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are characterized by a fused benzene and furan ring structure. These compounds are widely distributed in nature and have been found in various plants, fungi, and marine organisms. Benzofuranyl and its derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Scientific Research Applications
Benzofuranyl compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzofuranyl compounds varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some benzofuranyl derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Future Directions
Research on 2-Acetylbenzofuran and its derivatives is ongoing. For instance, new benzofuran hybrids are being designed and synthesized as potential inhibitors targeting cancer . This suggests that this compound and its derivatives may have potential applications in the development of new anticancer drugs.
Biochemical Analysis
Biochemical Properties
2-Acetylbenzofuran has been found to interact with various enzymes, proteins, and other biomolecules. Benzofuran compounds, including this compound, have been shown to have strong biological activities, making them potential natural drug lead compounds
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, this compound-chalcone hybrids have been found to have an anticancer effect, particularly against lung cancer cells . The compound influences cell function by exerting cytotoxic effects on cancer cells .
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been used in the synthesis of biologically important compounds , suggesting that they may have long-term effects on cellular function
Metabolic Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological activities , suggesting that they may be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuranyl compounds can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions. Another method is the palladium-catalyzed cross-coupling reaction of aryl halides with furan derivatives .
Industrial Production Methods
In industrial settings, the production of benzofuranyl compounds often involves the use of catalytic processes to ensure high yields and selectivity. For example, the use of palladium catalysts in cross-coupling reactions has been widely adopted due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzofuranyl compounds undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Benzofuranones
Reduction: Dihydrobenzofurans
Substitution: Substituted benzofurans with various functional groups
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuranyl but contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness of Benzofuranyl
Their ability to undergo various chemical reactions and form a wide range of derivatives makes them valuable in synthetic chemistry and drug development .
properties
IUPAC Name |
1-(1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTFQTAITWWGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061845 | |
| Record name | Ethanone, 1-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1646-26-0 | |
| Record name | 2-Acetylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylbenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylbenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-benzofuranyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-2-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1FJQ7D0K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Acetylbenzofuran?
A1: this compound is represented by the molecular formula C10H8O2 and has a molecular weight of 160.17 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to confirm the structure of this compound. [], []
Q3: How is this compound typically synthesized?
A3: A common approach to synthesize this compound involves the reaction of salicylaldehyde with chloroacetone, followed by a cyclization step. []
Q4: Why is this compound considered a valuable building block in organic synthesis?
A4: The presence of the acetyl group and the benzofuran moiety makes this compound a highly reactive substrate. It readily undergoes various reactions like Claisen-Schmidt condensation, bromination, and reactions with hydrazines, enabling the synthesis of a diverse range of heterocyclic compounds. [], [], [], []
Q5: Can you provide an example of a reaction where this compound acts as a key starting material for synthesizing heterocycles?
A5: this compound reacts with different aromatic aldehydes in the presence of a base to form benzofuran chalcones. These chalcones can be further reacted with various reagents like guanidine hydrochloride, thiourea, and urea to generate a series of substituted pyrimidines. []
Q6: How does the presence of the benzofuran ring system influence the reactivity of the acetyl group in this compound?
A6: The benzofuran ring system, being electron-rich, can influence the electrophilicity of the carbonyl carbon in the acetyl group, thereby affecting its reactivity in various nucleophilic addition reactions.
Q7: What are some of the reported biological activities of this compound derivatives?
A7: Research suggests that derivatives of this compound exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, and antifungal properties. [], [], [], [], []
Q8: How does the structure of this compound derivatives relate to their biological activity?
A8: Modifications to the structure of this compound, such as the introduction of various substituents on the benzofuran ring or modifications to the acetyl group, can significantly impact the biological activity of the resulting compounds. This structure-activity relationship (SAR) is crucial for designing more potent and selective drugs. [], []
Q9: Could you elaborate on the anti-inflammatory and analgesic potential of this compound derivatives?
A9: Studies have shown that incorporating a trifluoromethyl group and specific heterocyclic moieties into the this compound scaffold can lead to compounds with promising anti-inflammatory and analgesic properties. []
Q10: Have there been studies on the tubulin polymerization inhibitory activity of this compound derivatives?
A10: Yes, recent studies have explored the potential of this compound derivatives as tubulin polymerization inhibitors. Specifically, benzofuran-2-ylethylidene aniline derivatives demonstrated promising antiproliferative activity against cancer cell lines, potentially by disrupting tubulin polymerization. []
Q11: What analytical techniques are employed to quantify this compound?
A11: High-performance liquid chromatography (HPLC) is commonly used to determine the purity and quantify this compound in various matrices. []
Q12: Have computational methods been applied to study this compound and its derivatives?
A12: Yes, computational techniques, including molecular docking studies, have been employed to understand the interactions of this compound derivatives with their biological targets, such as tubulin. These studies offer valuable insights into the binding modes and potential mechanisms of action. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
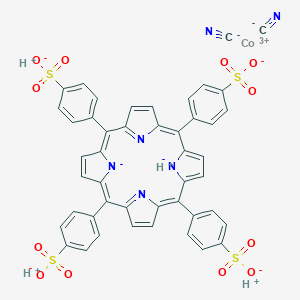
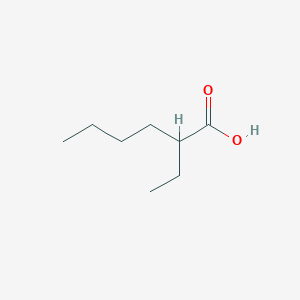
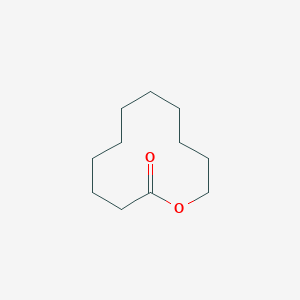
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
